molecular formula C7H4Cl2N2O4 B11860845 Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Cat. No.: B11860845
M. Wt: 251.02 g/mol
InChI Key: SLODTZYLILTCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C7H4Cl2N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a carboxylate ester group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate typically involves the nitration of 2,4-dichloropyridine followed by esterification. One common method involves the reaction of 2,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2,4-dichloro-5-nitropyridine is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Aminopyridine derivatives: Formed by the reduction of the nitro group.

    Substituted pyridines: Formed by nucleophilic substitution of the chlorine atoms.

    Carboxylic acids: Formed by hydrolysis of the ester group.

Scientific Research Applications

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets such as enzymes, receptors, and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ester) groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H4Cl2N2O4

Molecular Weight

251.02 g/mol

IUPAC Name

methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H4Cl2N2O4/c1-15-7(12)4-5(8)3(11(13)14)2-10-6(4)9/h2H,1H3

InChI Key

SLODTZYLILTCII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.